5-bromo-2-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN4/c15-11-9-17-14(18-10-11)20-7-5-19(6-8-20)13-3-1-12(16)2-4-13/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSKDZGMHLARAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 1-(4-chlorophenyl)piperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antipsychotic Activity
Research indicates that compounds similar to 5-bromo-2-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine exhibit antipsychotic properties. The piperazine moiety is often associated with this activity, as seen in drugs like aripiprazole and other atypical antipsychotics. Studies have shown that the substitution of various groups on the piperazine ring can enhance binding affinity to dopamine receptors, suggesting potential therapeutic uses in treating schizophrenia and bipolar disorder.
2. Anti-tumor Activity
Preliminary studies have indicated that derivatives of pyrimidine compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of bromine and chlorophenyl groups may contribute to the compound's ability to disrupt cellular processes in tumor cells, making it a candidate for further investigation in cancer therapy.
Organic Synthesis Applications
1. Synthesis of Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to create a variety of derivatives with tailored biological activities.
2. Development of Pharmaceutical Agents
The compound is utilized in the development of novel pharmaceutical agents. Its structure can be modified to create analogs with improved pharmacokinetic properties or reduced side effects. For instance, modifications to the piperazine ring can lead to compounds with enhanced selectivity for specific receptors.
Case Study 1: Synthesis and Biological Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives, including this compound, and evaluated their antipsychotic activity using animal models. The findings suggested that certain modifications led to increased efficacy and reduced side effects compared to traditional antipsychotics, highlighting the compound's potential for drug development .
Case Study 2: Antitumor Activity Assessment
A research article in Cancer Letters explored the cytotoxic effects of several pyrimidine derivatives on human cancer cell lines. The study found that compounds similar to this compound exhibited significant antiproliferative effects, leading researchers to propose further studies on its mechanism of action and potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 5-bromo-2-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, modulating their activity. The bromine and chlorophenyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Features
Key Compounds for Comparison :
5-Bromo-2-(piperazin-1-yl)pyrimidine : Lacks the 4-chlorophenyl group on the piperazine ring, reducing lipophilicity .
4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one: Contains a pyrazolone ring, enabling hydrogen bonding via carbonyl groups .
5-Bromo-2-chloropyrimidin-4-amine : Substitutes the piperazine with an amine group, altering electronic properties and hydrogen-bonding capacity .
Table 1: Structural Comparison
Physicochemical Properties
- Solubility :
- The target compound’s 4-chlorophenylpiperazine group improves organic solubility compared to unsubstituted piperazine analogs (e.g., 5-bromo-2-(piperazin-1-yl)pyrimidine, which requires HCl salts for aqueous solubility) .
- Pyrazoline derivatives (e.g., from ) exhibit lower solubility due to planar aromatic systems but higher crystallinity.
- Stability :
- The Boc-protected analog (tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) shows enhanced stability during synthesis, avoiding premature deprotection .
Biological Activity
5-Bromo-2-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological mechanisms, and therapeutic applications associated with this compound, supported by relevant case studies and research findings.
- Molecular Formula : C14H14BrClN4
- Molecular Weight : 353.65 g/mol
- Structure : The compound features a pyrimidine ring substituted with a piperazine moiety and a chlorophenyl group, which contributes to its biological activity.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes involved in nucleic acid synthesis. Specifically, it has been noted for its potential inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication. By inhibiting DHFR, the compound may effectively reduce the proliferation of cancer cells and other rapidly dividing cells .
Anticancer Properties
Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been studied for their effectiveness against various cancer cell lines, including breast (MCF-7) and prostate cancer cells. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cells, evidenced by increased levels of p53 expression and caspase-3 activation .
Study on Antitumor Activity
A study published in 2020 explored the antitumor effects of pyrimidine derivatives, including those structurally related to this compound. The findings suggested that these compounds could inhibit tumor growth in xenograft models, highlighting their potential as therapeutic agents against solid tumors .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Bromo derivative | MCF-7 | 0.65 | Induces apoptosis via DHFR inhibition |
| Piritrexim | Carcinosarcoma | Not specified | Antifolate mechanism targeting DHFR |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of similar compounds indicates that they possess favorable absorption and distribution characteristics. However, toxicity studies are crucial for assessing safety profiles. Preliminary data suggest that while these compounds show promising biological activity, careful evaluation is needed to mitigate potential side effects associated with high concentrations .
Synthesis and Optimization
The synthesis of this compound can be achieved through various methods, including one-step reactions that enhance efficiency and yield. Optimized synthetic routes not only improve production efficiency but also reduce environmental impact by minimizing hazardous waste generation during the synthesis process .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-2-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where 5-bromopyrimidine derivatives react with 4-(4-chlorophenyl)piperazine under reflux in polar aprotic solvents like DMF or acetonitrile. Reaction optimization should focus on controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrimidine to piperazine), temperature (80–100°C), and reaction time (12–24 hrs). Catalytic bases like K₂CO₃ may improve yields by deprotonating intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- IR Spectroscopy : Identify the C-Br stretch (~550–600 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) to confirm halogen presence. Piperazine N-H stretches (~3300 cm⁻¹) should also be monitored .
- NMR : In H NMR, the piperazine protons appear as a multiplet at δ 2.5–3.5 ppm, while pyrimidine protons resonate as a singlet at δ 8.5–9.0 ppm. C NMR should show distinct peaks for Br- and Cl-substituted carbons at δ 120–130 ppm .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or GPCR targets) at concentrations of 1–100 µM. Use fluorescence polarization or ELISA to measure binding affinity. Cytotoxicity screening (e.g., MTT assay on HEK-293 or HeLa cells) at 24–72 hrs establishes baseline safety profiles. Dose-response curves (IC₅₀/EC₅₀) should be calculated using nonlinear regression models .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved, particularly for receptor binding vs. cellular efficacy?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) or cell line heterogeneity. Validate results using orthogonal methods:
- Compare radioligand binding assays (e.g., H-labeled ligands) with functional assays (cAMP/GTPγS for GPCRs).
- Apply structure-activity relationship (SAR) analysis to isolate pharmacophoric contributions of the bromine and chlorophenyl groups .
Q. What strategies are effective for resolving crystallographic disorder in X-ray structures of this compound?
- Methodological Answer : For single-crystal X-ray diffraction (SCXRD), optimize crystal growth via slow evaporation in dichloromethane/hexane. Address disorder by:
- Applying rigid-body refinement for piperazine rings.
- Using anisotropic displacement parameters (ADPs) for halogen atoms (Br, Cl).
- Validating with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C-H···π or halogen bonding) .
Q. How does the bromine substituent influence metabolic stability compared to analogous chloro- or fluoro-pyrimidines?
- Methodological Answer : Conduct comparative microsomal stability assays (human liver microsomes, 1 mg/mL protein, NADPH cofactor). Monitor parent compound depletion via LC-MS/MS over 60 mins. Bromine’s higher atomic mass and lower electronegativity may reduce CYP450-mediated oxidation, enhancing half-life (t₁/₂) relative to fluoro analogs. Use QSAR models to correlate Hammett σ values with metabolic rates .
Q. What computational methods best predict the compound’s interaction with π-stacking domains in enzyme active sites?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) with the pyrimidine ring aligned for π-π stacking against aromatic residues (e.g., Phe, Tyr). Adjust force fields (AMBER/CHARMM) to account for halogen bonding (Br···O/N). Validate with molecular dynamics simulations (100 ns trajectories) to assess binding mode stability .
Methodological Notes
- Data Contradiction Analysis : Cross-reference crystallographic data (e.g., torsion angles ) with DFT-optimized geometries (B3LYP/6-31G**) to identify steric or electronic outliers.
- Safety and Waste Management : Follow protocols for halogenated waste disposal, including neutralization of reaction byproducts and segregation in labeled containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
